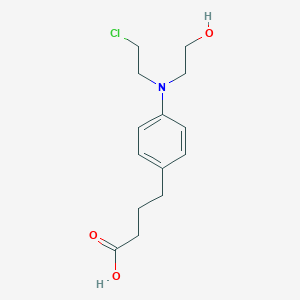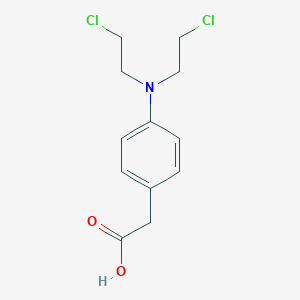
Phenylacetic acid mustard
Descripción general
Descripción
Phenylacetic acid mustard: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a p-aminophenylacetic acid moiety, making it a versatile compound for different chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry: Phenylacetic acid mustard is used as a reagent in organic synthesis, particularly in the preparation of various derivatives for further chemical studies.
Biology: In biological research, the compound is used to study the effects of alkylating agents on biological systems. It serves as a model compound to investigate the mechanisms of action of similar alkylating agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows it to interact with DNA, leading to potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mecanismo De Acción
Target of Action
Phenacid primarily targets neuronal sodium channels and voltage-sensitive calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system, and their modulation can significantly impact neuronal activity.
Mode of Action
Phenacid interacts with its targets by binding to and blocking these channels . This action suppresses neuronal depolarization and hypersynchronization, which are often the underlying causes of seizures . By inhibiting these processes, Phenacid can control the number and severity of seizures, particularly in cases of severe epilepsy .
Biochemical Pathways
The suppression of neuronal depolarization and hypersynchronization can disrupt the normal flow of electrical signals in the brain, potentially affecting a range of downstream effects related to neuronal communication and function .
Pharmacokinetics
Phenacid is almost completely absorbed and metabolized in the liver by hepatic microsomal enzymes, where it is inactivated by p-hydroxylation . The elimination half-life of Phenacid varies from 37 to 74 minutes . These pharmacokinetic properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The primary result of Phenacid’s action is the reduction in the number and severity of seizures, particularly in cases of severe epilepsy . By blocking neuronal sodium and calcium channels, Phenacid can suppress neuronal depolarization and hypersynchronization, thereby controlling seizure activity .
Action Environment
The action, efficacy, and stability of Phenacid can be influenced by various environmental factors. While specific data on Phenacid is limited, it is known that both genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment (G × E) interaction . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence the action and efficacy of Phenacid.
Direcciones Futuras
The future directions of research on “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. More research is also needed to explore its potential applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenylacetic acid mustard typically involves the reaction of p-aminophenylacetic acid with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and yield. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions: Phenylacetic acid mustard undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Comparación Con Compuestos Similares
- N,N-Bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt
- N,N-Bis(2-chloroethyl)hydrazides of furan carboxylic acid
Comparison: Phenylacetic acid mustard is unique due to its specific structure, which includes a p-aminophenylacetic acid moiety. This structural feature distinguishes it from other similar compounds, such as N,N-Bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt and N,N-Bis(2-chloroethyl)hydrazides of furan carboxylic acid, which have different functional groups and applications.
Propiedades
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFMLCWWGDNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146714 | |
| Record name | Phenacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10477-72-2 | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10477-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphenacil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
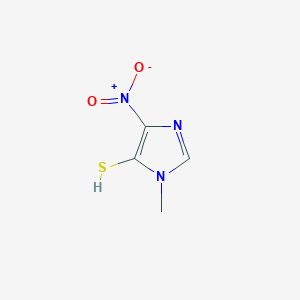
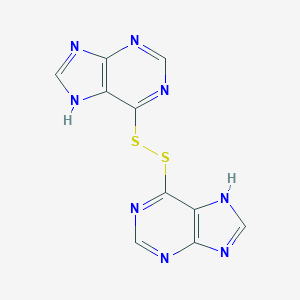
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)
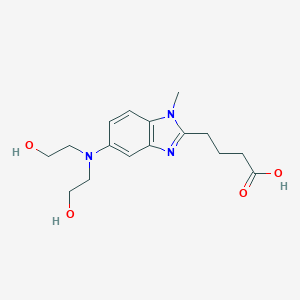
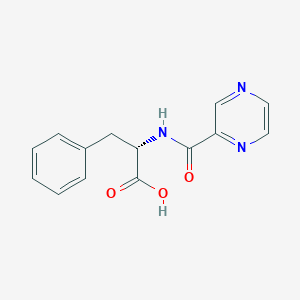
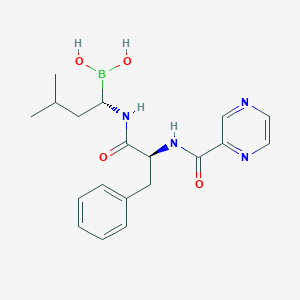
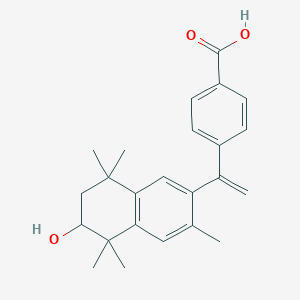
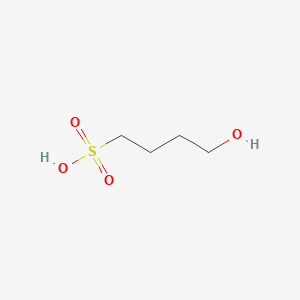
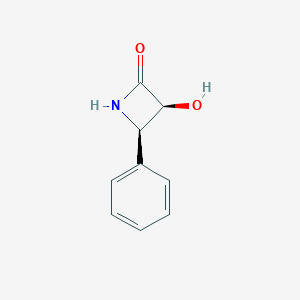
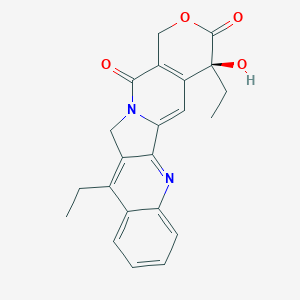
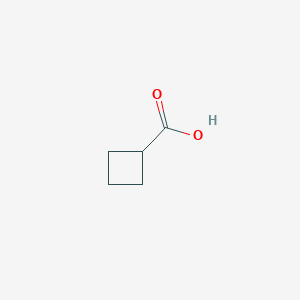
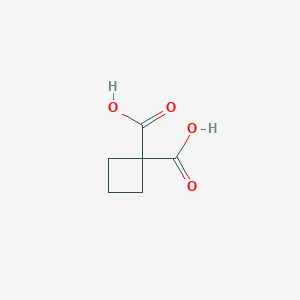
![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)
